

Application Notes and Protocols for the Cyanation of 1-Allyl-2-Naphthol

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Compound of Interest

Compound Name: 3-(2-Hydroxy-1-naphthyl)propanenitrile

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This document provides a detailed two-step protocol for the cyanation of 1-allyl-2-naphthol, a valuable transformation for introducing a nitrile group onto the naphthalene core, which is a key functional group in many pharmaceutical compounds and organic materials. The described methodology involves the conversion of the naphtholic hydroxyl group to a triflate, followed by a palladium-catalyzed cyanation.

Introduction

The cyano group is a versatile functional moiety in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its incorporation into aromatic systems like naphthalenes is of significant interest in medicinal chemistry and materials science. Direct cyanation of 1-allyl-2-naphthol is challenging; therefore, a robust two-step sequence is presented. This involves the formation of an intermediate aryl triflate, which is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. The subsequent cyanation step is performed under mild conditions using a well-established palladium-catalyzed protocol.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 1-Allyl-2-naphthyl trifluoromethanesulfonate (Triflation)

This protocol is adapted from standard procedures for the triflation of phenols.

Materials:

Reagent/Solvent	Formula	M.W. (g/mol)	Amount	Moles (mmol)
1-Allyl-2-naphthol	C ₁₃ H ₁₂ O	184.23	1.84 g	10.0
Dichloromethane (DCM), dry	CH ₂ Cl ₂	84.93	50 mL	-
Pyridine, dry	C ₅ H ₅ N	79.10	1.21 mL	15.0
Trifluoromethane sulfonic anhydride (Tf ₂ O)	C ₂ F ₆ O ₅ S ₂	282.14	2.02 mL	12.0

Procedure:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-allyl-2-naphthol (1.84 g, 10.0 mmol).
- Dissolve the starting material in dry dichloromethane (50 mL).
- Cool the solution to -10 °C in an ice-salt or acetone/dry ice bath.
- Slowly add dry pyridine (1.21 mL, 15.0 mmol) to the stirred solution via syringe.
- After 5 minutes, add trifluoromethanesulfonic anhydride (2.02 mL, 12.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 0 °C.
- Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with 1 M HCl (20 mL), then with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-allyl-2-naphthyl trifluoromethanesulfonate.

Step 2: Palladium-Catalyzed Cyanation of 1-Allyl-2-naphthyl trifluoromethanesulfonate

This protocol is based on the mild cyanation method developed by Buchwald and co-workers.

[\[1\]](#)[\[2\]](#)

Materials:

Reagent/Solvent	Formula	M.W. (g/mol)	Amount	Moles (mmol)
1-Allyl-2-naphthyl trifluoromethanesulfonate	C ₁₄ H ₁₁ F ₃ O ₃ S	316.30	1.58 g	5.0
Zinc Cyanide (Zn(CN) ₂)	Zn(CN) ₂	117.44	387 mg	3.3
Palladium(II) acetate (Pd(OAc) ₂)	C ₄ H ₆ O ₄ Pd	224.50	22.5 mg	0.1 (2 mol%)
tBuXPhos	C ₃₃ H ₄₅ P	484.68	97 mg	0.2 (4 mol%)
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	25 mL	-
Deionized Water	H ₂ O	18.02	5 mL	-

Procedure:

- In a glovebox or under an inert atmosphere, add 1-allyl-2-naphthyl trifluoromethanesulfonate (1.58 g, 5.0 mmol), zinc cyanide (387 mg, 3.3 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tBuXPhos (97 mg, 0.2 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
- Add tetrahydrofuran (25 mL) and deionized water (5 mL) to the Schlenk tube.
- Seal the tube and bring it out of the glovebox.
- Heat the reaction mixture to 40 °C in an oil bath and stir vigorously for 18-24 hours.
- Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

- Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 1-allyl-2-cyanonaphthalene.

Visual Workflow

The following diagram illustrates the overall experimental workflow for the cyanation of 1-allyl-2-naphthol.



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References

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Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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